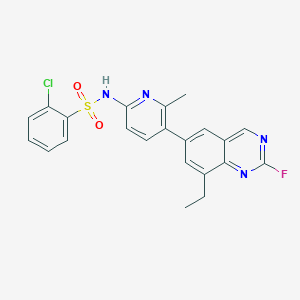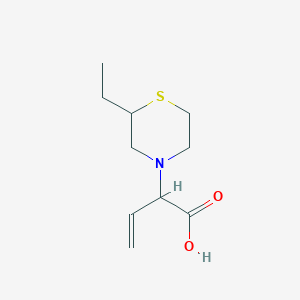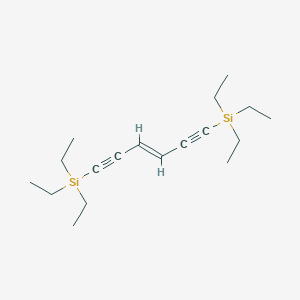
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is a compound characterized by the presence of two triethylsilyl groups attached to a hexen-diyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne typically involves the use of silylation reactions. One common method involves the reaction of a hexen-diyne precursor with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial Production Methods
These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silylated ketones or dicarbonyl compounds.
Reduction: Reduction reactions can lead to the formation of silylated alcohols or other reduced products.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include silylated ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne involves its ability to undergo various chemical transformations due to the presence of reactive silyl groups. These groups can participate in nucleophilic and electrophilic reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Bis-(trimethylsilyl)-3-hexen-1,5-diyne: Similar structure but with trimethylsilyl groups instead of triethylsilyl groups.
1,6-Bis-(triethoxysilyl)hexane: Contains triethoxysilyl groups and is used in the preparation of mesoporous materials.
1,6-Bis-(dimethylhydroxysilyl)-3,8-diphenylpyrene: A derivative used in the synthesis of poly(tetramethyl-1,6-silpyrenylenesiloxane) with applications in materials science.
Uniqueness
1,6-Bis-(triethylsilyl)-3-hexen-1,5-diyne is unique due to its specific silyl groups and the hexen-diyne backbone, which confer distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C18H32Si2 |
|---|---|
Molekulargewicht |
304.6 g/mol |
IUPAC-Name |
triethyl-[(E)-6-triethylsilylhex-3-en-1,5-diynyl]silane |
InChI |
InChI=1S/C18H32Si2/c1-7-19(8-2,9-3)17-15-13-14-16-18-20(10-4,11-5)12-6/h13-14H,7-12H2,1-6H3/b14-13+ |
InChI-Schlüssel |
NFAAVLBMWXESLY-BUHFOSPRSA-N |
Isomerische SMILES |
CC[Si](CC)(CC)C#C/C=C/C#C[Si](CC)(CC)CC |
Kanonische SMILES |
CC[Si](CC)(CC)C#CC=CC#C[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


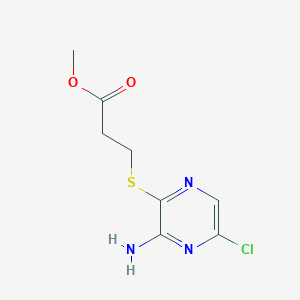
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)

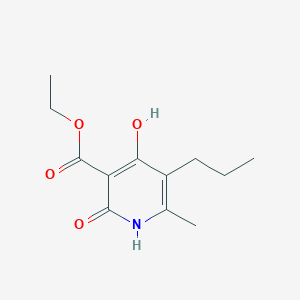
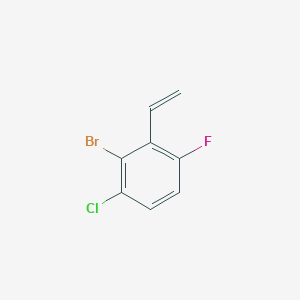

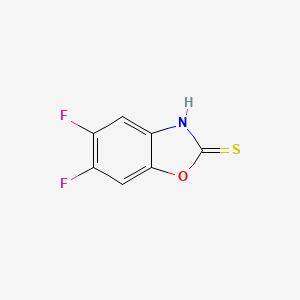


![9-Amino-3-oxabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B12843878.png)

